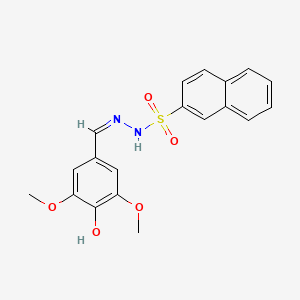![molecular formula C12H14Cl4NO5P B5983208 [Bis(2-chloroethoxy)phosphoryl-(2,4-dichlorophenyl)methyl] carbamate](/img/structure/B5983208.png)
[Bis(2-chloroethoxy)phosphoryl-(2,4-dichlorophenyl)methyl] carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Bis(2-chloroethoxy)phosphoryl-(2,4-dichlorophenyl)methyl] carbamate is a complex organophosphorus compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2-chloroethoxy)phosphoryl-(2,4-dichlorophenyl)methyl] carbamate typically involves the reaction of 2-chloroethanol with phosphorus oxychloride to form bis(2-chloroethoxy)phosphoryl chloride. This intermediate is then reacted with 2,4-dichlorophenyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of the reagents and intermediates involved.
Analyse Chemischer Reaktionen
Types of Reactions
[Bis(2-chloroethoxy)phosphoryl-(2,4-dichlorophenyl)methyl] carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler phosphorous compounds.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents such as sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution can result in various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [Bis(2-chloroethoxy)phosphoryl-(2,4-dichlorophenyl)methyl] carbamate is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for developing new synthetic methodologies .
Biology
In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its potential as a biochemical probe.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including as inhibitors of specific enzymes or as part of drug delivery systems.
Industry
Industrially, this compound can be used in the production of flame retardants, plasticizers, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of [Bis(2-chloroethoxy)phosphoryl-(2,4-dichlorophenyl)methyl] carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group can form covalent bonds with active site residues, leading to enzyme inhibition. The carbamate moiety may also interact with other biomolecules, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,4-dichlorophenyl) chlorophosphate: Similar in structure but lacks the carbamate group.
Bis(2-chloroethoxy)methane: Contains similar ether linkages but lacks the phosphoryl and carbamate groups.
Eigenschaften
IUPAC Name |
[bis(2-chloroethoxy)phosphoryl-(2,4-dichlorophenyl)methyl] carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl4NO5P/c13-3-5-20-23(19,21-6-4-14)11(22-12(17)18)9-2-1-8(15)7-10(9)16/h1-2,7,11H,3-6H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIJVXCKJVFMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(OC(=O)N)P(=O)(OCCCl)OCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl4NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4S)-1-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5983129.png)
![N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5983137.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-(2-methylphenoxy)propanamide](/img/structure/B5983150.png)
![N-{1-[2-(3,4-DIETHOXYPHENYL)ETHYL]-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL}-3-FLUOROBENZAMIDE](/img/structure/B5983160.png)
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-(azepan-1-yl)propanoate;dihydrochloride](/img/structure/B5983167.png)
![methyl 4-oxo-4-[(2-phenyl-5,6,7,8-tetrahydro-5-quinazolinyl)amino]butanoate](/img/structure/B5983186.png)
![4-[1-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperidin-3-yl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B5983196.png)
![3-(4-fluorophenyl)-7-(2-methoxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5983199.png)
![2-chloro-4-{[4-(4-fluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5983206.png)
![2-[benzyl-(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B5983211.png)
![6-[(1H-1,3-BENZODIAZOL-2-YLSULFANYL)METHYL]-2-[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5983216.png)
![N-(4-ACETAMIDOPHENYL)-2-[(4-AMINO-5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5983226.png)
![3-[[(E)-2-[(2-bromobenzoyl)amino]-3-phenylprop-2-enoyl]amino]benzoic acid](/img/structure/B5983232.png)
